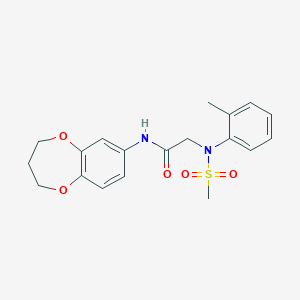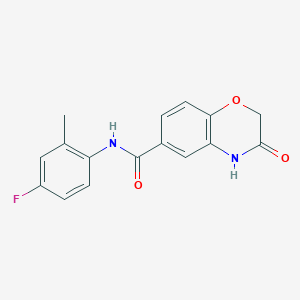
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).
Mecanismo De Acción
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits SYK, which is a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, and dysregulated BCR signaling is a hallmark of B cell malignancies. By inhibiting SYK, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide blocks BCR signaling and induces apoptosis in B cell lymphoma cells.
Biochemical and Physiological Effects:
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling and apoptosis, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to inhibit migration and adhesion of B cell lymphoma cells. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also enhances the anti-tumor activity of other drugs, such as ibrutinib and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good oral bioavailability. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to be well-tolerated in preclinical studies and clinical trials. However, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also has limited selectivity, as it inhibits other kinases in addition to SYK.
Direcciones Futuras
There are several future directions for research on N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to enhance the anti-tumor activity of other drugs, and combination therapies may have synergistic effects. Another area of interest is the development of biomarkers that can predict response to N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. Biomarkers could help identify patients who are most likely to benefit from N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide and could also be used to monitor treatment response. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide.
Métodos De Síntesis
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-5-fluoropyridine to form 6-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with N-phenylmethanamine to form N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with phosgene.
Aplicaciones Científicas De Investigación
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits tumor growth and prolongs survival. Clinical trials are currently underway to evaluate the safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide in patients with CLL, MCL, and DLBCL.
Propiedades
IUPAC Name |
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-22-13-7-6-12(8-19-13)14(21)20-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURWCCONOJNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CN=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)


![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)